molecular formula C14H10ClFN4S B2999522 5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1211270-15-3

5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2999522
CAS No.: 1211270-15-3
M. Wt: 320.77
InChI Key: GSQJELGNCBPNIB-UHFFFAOYSA-N
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Description

5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1211270-15-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C14H10ClFN4S and a molecular weight of 320.77, this pyrimidine-thiazole hybrid serves as a critical building block in medicinal chemistry . Its primary research application is as a cap group in the design and synthesis of novel Histone Deacetylase (HDAC) inhibitors . HDACs are validated epigenetic targets for anticancer drug discovery, and the incorporation of this specific fragment is investigated to enhance the potency of inhibitors against both hematological and solid tumors . Research indicates that structural analogs of this compound have demonstrated promising activity, including the induction of G0/G1 phase cell cycle arrest and the promotion of apoptosis in cancer cell lines such as K562 . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4S/c1-7-12(11-10(15)6-18-14(17)20-11)21-13(19-7)8-2-4-9(16)5-3-8/h2-6H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQJELGNCBPNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Substituents
Compound ID/Ref. Pyrimidine Substituents Thiazole Substituents Biological Target/Activity
Target Compound 5-Cl, 2-NH2 2-(4-Fluorophenyl), 4-Me Potential kinase inhibition
12q 5-F, 2-(3-Morpholinophenylamino) 4-Me, 2-(Methylamino) CDK9 inhibitor (IC50: Not reported)
Compound 7 2-(Methylamino) 4-Phenyl, 5-(Morpholinosulfonyl) Not specified
Catalog 166287 2-NH2 2-(2,3-Dichlorophenyl), 4-Me Not reported
5-(Pyridin-4-yl)thiazol-2-amine None (pyridine replaces pyrimidine) 5-Pyridin-4-yl Not specified

Key Observations :

  • Chloro vs. Fluoro : The 5-chloro substituent on pyrimidine (target) vs. 5-fluoro (12q) may influence metabolic stability and electronic effects .

Key Observations :

  • Yield Variability: Lower yields (e.g., 28% for 12q) may reflect challenges in introducing bulky substituents like morpholino groups .
  • Purity : High HPLC purity (>98%) across analogs suggests robust purification protocols, critical for pharmacological evaluation .

Pharmacological and Functional Insights

  • Antimicrobial and Antiviral Potential: Analogs with dichlorophenyl groups (Catalog 166287) are often explored for antimicrobial activity, while morpholino derivatives (e.g., 7) may enhance solubility for central nervous system targets .
  • Lack of Direct Data : Pharmacological screening results for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Physicochemical and Analytical Comparisons

  • Melting Points: Higher melting points (e.g., 225–227°C for 12q) correlate with crystalline stability, influenced by aromatic fluorophenyl vs. morpholino groups .
  • HPLC Retention : Retention times (e.g., 11.89 min for 12q) suggest moderate lipophilicity, which may differ for the target compound due to its 4-fluorophenyl substituent .

Biological Activity

5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts. This article explores its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under reflux conditions. The final product is characterized by various spectroscopic methods including IR, NMR, and mass spectrometry, confirming its molecular structure with a molecular formula of C14H10ClFN4S and a molecular weight of 320.78 g/mol .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against two strains: Staphylococcus aureus (gram-positive) and Chromobacterium violaceum (gram-negative). The results of the antibacterial assays are summarized in Table 1.

CompoundDiameter of Zone of Inhibition (mm)
Staphylococcus aureus
This compound (3.14 × 10 −3 M)20.5 ± 0.4
Streptomycin (20 µg/disc)36.6 ± 0.3
DMSONA

The compound exhibited notable antibacterial activity with zones of inhibition measuring 20.5 mm against S. aureus and 17.0 mm against C. violaceum , although these values were lower compared to the standard antibiotic streptomycin .

Anti-inflammatory Activity

In addition to its antibacterial properties, preliminary studies suggest potential anti-inflammatory effects. Compounds structurally similar to the target compound have shown the ability to inhibit nitric oxide production and downregulate inflammatory markers such as iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests that derivatives or analogs of the compound may also possess similar anti-inflammatory activities.

Case Studies

  • Antibacterial Efficacy : A study highlighted the compound's effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibacterial agents.
  • Inflammation Models : In vitro models using RAW264.7 macrophages demonstrated that compounds with similar thiazole-pyrimidine structures can significantly reduce inflammatory cytokines, suggesting that further exploration into this compound’s analogs could yield promising therapeutic candidates for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine, and how do reaction parameters influence yield?

Methodological Answer:

  • Key Steps :
    • Thiazole Ring Formation : React 4-fluorophenyl thiourea derivatives with α-haloketones (e.g., chloroacetone) under basic conditions to form the 4-methylthiazole core .
    • Pyrimidine Coupling : Use nucleophilic aromatic substitution (SNAr) to attach the pyrimidin-2-amine group to the thiazole scaffold. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance regioselectivity .
    • Purification : Employ column chromatography (silica gel, CHCl3:MeOH gradient) or recrystallization (methanol/chloroform) to isolate the final product .
  • Critical Parameters :
    • Catalyst Selection : Phosphorus oxychloride (POCl₃) improves cyclization efficiency in pyrimidine synthesis .
    • Stoichiometry : Excess amine derivatives (e.g., 4-methoxyaniline) ensure complete substitution in SNAr reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine-thiazole system via characteristic shifts (e.g., pyrimidine C4-Cl at δ ~160 ppm in ¹³C NMR) .
    • IR Spectroscopy : Identify amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Crystallography :
    • Single-Crystal X-ray Diffraction : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .

Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

  • Antibacterial Screening :
    • MIC Determination : Use broth microdilution assays (e.g., against Staphylococcus aureus ATCC 25923) with compound concentrations ranging from 0.5–128 µg/mL .
    • Mycobacterial Inhibition : Test against Mycobacterium tuberculosis H37Rv via resazurin microtiter assay (REMA) at 1–50 µM .
  • Controls : Include ciprofloxacin (bacteria) and isoniazid (mycobacteria) as positive controls.

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

Methodological Answer:

  • Cross-Validation Strategies :
    • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, inoculum size) to minimize variability .
    • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
    • Mechanistic Studies : Use time-kill assays or transcriptomic profiling to differentiate bactericidal vs. bacteriostatic effects .

Q. What computational approaches optimize reaction pathways and predict regioselectivity?

Methodological Answer:

  • Quantum Chemical Modeling :
    • Reaction Path Search : Apply density functional theory (DFT) to simulate transition states for SNAr reactions, prioritizing low-energy pathways .
    • Solvent Effects : Use COSMO-RS to predict solvent interactions affecting yield (e.g., DMSO stabilizes polar intermediates) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., POCl₃ vs. PCl₅) .

Q. How does crystallographic data inform bioavailability and intermolecular interactions?

Methodological Answer:

  • Hydrogen Bond Analysis :
    • Intramolecular Bonds : N–H⋯N bonds (e.g., N4–H4⋯N5 in pyrimidine-thiazole systems) reduce conformational flexibility, potentially enhancing membrane permeability .
    • Intermolecular Packing : Weak C–H⋯O/π interactions in the crystal lattice correlate with solubility profiles; optimize via substituent engineering (e.g., methoxy vs. trifluoromethyl groups) .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent Variation :
    • Thiazole Modifications : Replace 4-methyl with ethyl or cyclopropyl groups to assess steric effects on antimicrobial activity .
    • Pyrimidine Halogenation : Compare 5-chloro vs. 5-fluoro analogs to evaluate electronic impacts on target binding .
  • 3D-QSAR Modeling : Align derivatives in a pharmacophore model using molecular docking (e.g., AutoDock Vina) against M. tuberculosis enoyl-ACP reductase .

Q. How can regioselective functionalization challenges in the pyrimidine-thiazole system be addressed?

Methodological Answer:

  • Protecting Group Strategies :
    • Amino Protection : Use tert-butoxycarbonyl (Boc) groups to block the pyrimidin-2-amine during thiazole synthesis .
    • Directed Ortho-Metalation : Employ lithium diisopropylamide (LDA) to selectively functionalize the thiazole C2 position .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at C4 of pyrimidine .

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